Cas no 1564938-38-0 (2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol)

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is a fluorinated aromatic alcohol with a difluoroethanol moiety, offering unique reactivity and stability due to its electron-withdrawing substituents. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methoxy and fluorine substitutions on the phenyl ring further influence its electronic properties, enabling selective functionalization. This compound is particularly useful in the development of bioactive molecules, where its structural features contribute to improved binding affinity and pharmacokinetic profiles. Its synthetic versatility allows for further derivatization, supporting applications in medicinal chemistry and material science.
2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol structure
1564938-38-0 structure
商品名:2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
CAS番号:1564938-38-0
MF:C9H9F3O2
メガワット:206.161773443222
CID:6275843
PubChem ID:112575614

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1564938-38-0
    • 2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
    • EN300-1668701
    • 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
    • インチ: 1S/C9H9F3O2/c1-14-7-3-2-5(10)4-6(7)8(13)9(11)12/h2-4,8-9,13H,1H3
    • InChIKey: YBNWVWFTPQATPE-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C=C(C=CC=1OC)F)O)F

計算された属性

  • せいみつぶんしりょう: 206.05546401g/mol
  • どういたいしつりょう: 206.05546401g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 29.5Ų

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1668701-0.25g
2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
1564938-38-0
0.25g
$723.0 2023-06-04
Enamine
EN300-1668701-10.0g
2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
1564938-38-0
10g
$3376.0 2023-06-04
Enamine
EN300-1668701-5.0g
2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
1564938-38-0
5g
$2277.0 2023-06-04
Enamine
EN300-1668701-0.1g
2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
1564938-38-0
0.1g
$691.0 2023-06-04
Enamine
EN300-1668701-2.5g
2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
1564938-38-0
2.5g
$1539.0 2023-06-04
Enamine
EN300-1668701-0.05g
2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
1564938-38-0
0.05g
$660.0 2023-06-04
Enamine
EN300-1668701-0.5g
2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
1564938-38-0
0.5g
$754.0 2023-06-04
Enamine
EN300-1668701-1.0g
2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
1564938-38-0
1g
$785.0 2023-06-04

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol 関連文献

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-olに関する追加情報

Introduction to 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (CAS No. 1564938-38-0)

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1564938-38-0, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are strategically incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The structural motif of this compound, featuring a difluorinated ethyl group and a 5-fluoro-2-methoxyphenyl moiety, positions it as a promising scaffold for the development of novel therapeutic agents.

The synthesis and exploration of 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol have been influenced by the growing body of evidence highlighting the benefits of fluorinated compounds in drug design. Fluorine atoms, when introduced into molecular structures, can enhance metabolic stability, improve binding affinity to biological targets, and increase oral bioavailability. These attributes make fluorinated alcohols like this one particularly valuable in the quest for next-generation pharmaceuticals.

In recent years, researchers have been increasingly interested in the development of fluorinated aromatic alcohols due to their potential applications in treating a variety of diseases. For instance, studies have demonstrated that fluorinated analogs of existing drugs can exhibit improved efficacy and reduced side effects. The 5-fluoro-2-methoxyphenyl group in 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is particularly noteworthy, as it resembles structural elements found in several FDA-approved medications. This similarity suggests that the compound may serve as a valuable intermediate in the synthesis of novel therapeutics.

The chemical properties of 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol make it an interesting candidate for further investigation. The presence of two fluorine atoms at the 2-position of the ethyl group introduces electron-withdrawing effects, which can influence the reactivity and solubility of the molecule. Additionally, the methoxy group at position 2 and the fluoro substituent at position 5 on the aromatic ring contribute to its overall electronic distribution. These features are critical for understanding its potential interactions with biological targets.

From a synthetic chemistry perspective, 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol represents an intriguing challenge due to its complex architecture. The synthesis likely involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the aromatic core, while protection-deprotection strategies could be necessary to handle the hydroxyl and fluoro groups effectively.

The pharmacological potential of this compound has not been fully explored but is an area ripe for future research. Preliminary studies might focus on evaluating its interactions with enzymes or receptors relevant to specific disease pathways. For example, if this molecule demonstrates inhibitory activity against an enzyme involved in cancer metabolism or if it exhibits binding affinity for a neurotransmitter receptor, it could open new avenues for drug development.

The use of computational methods is also likely to play a significant role in studying 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol. Molecular modeling techniques can provide insights into its binding mode with potential targets and predict its pharmacokinetic behavior. These simulations can guide experimental design and help optimize synthetic routes by identifying key structural features that influence activity.

In conclusion, CAS No. 1564938-38-0 corresponds to a fluorinated aromatic alcohol with a unique structural framework that holds promise for pharmaceutical applications. Its synthesis presents challenges that require innovative chemical strategies, while its potential biological activity makes it an attractive candidate for further investigation. As research in fluorinated compounds continues to advance, molecules like 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol are likely to play an increasingly important role in the development of new treatments.

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